molecular formula C13H19BrClNO B1374550 3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219956-83-8

3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1374550
CAS No.: 1219956-83-8
M. Wt: 320.65 g/mol
InChI Key: ZYFHLDUKCUOJAO-UHFFFAOYSA-N
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Description

3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₉BrClNO. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 4-bromo-2-ethylphenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to

Biological Activity

3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Compound Overview

  • Chemical Formula : C₁₃H₁₉BrClNO
  • CAS Number : 1219956-83-8
  • Molecular Weight : 304.66 g/mol

The compound is synthesized through the reaction of 4-bromo-2-ethylphenol with pyrrolidine, followed by hydrochloric acid treatment to form the hydrochloride salt, enhancing its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially modulating cellular activities and influencing disease processes.
  • Receptor Binding : It may interact with neurotransmitter receptors, affecting signaling pathways related to mood regulation and cognitive functions.
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, suggesting its potential as an antibacterial agent .

Antimicrobial Effects

This compound has demonstrated significant antimicrobial properties in various studies. For instance, it has been reported to inhibit the growth of Gram-positive bacteria, showcasing a low minimum inhibitory concentration (MIC) in laboratory settings .

Neuropharmacological Activity

The compound's structural similarity to known neuroactive agents suggests potential neuropharmacological effects. Preliminary studies indicate that it may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Study on Antimicrobial Efficacy

A study conducted by Sarbu et al. (2019) explored the synthesis and antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited potent activity against biofilm-forming bacteria, which are notoriously difficult to treat with conventional antibiotics.

Neuropharmacological Assessment

In another research effort, the neuropharmacological profile of similar pyrrolidine compounds was evaluated. These studies highlighted the potential for these derivatives to modulate neurotransmitter systems, suggesting a role in anxiety and depression management .

Comparative Biological Activity Table

Activity TypeCompoundObserved EffectsReference
AntimicrobialThis compoundInhibits Gram-positive bacteria growth
NeuroprotectiveRelated Pyrrolidine DerivativesPotential modulation of neurotransmitter systems
Enzyme InhibitionVarious Pyrrolidine CompoundsInhibition of metabolic enzymes

Properties

IUPAC Name

3-[(4-bromo-2-ethylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c1-2-11-7-12(14)3-4-13(11)16-9-10-5-6-15-8-10;/h3-4,7,10,15H,2,5-6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFHLDUKCUOJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219956-83-8
Record name Pyrrolidine, 3-[(4-bromo-2-ethylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219956-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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